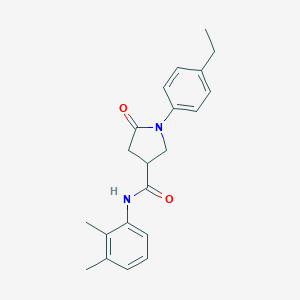
2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the nitro group: Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the tetraazole ring: This can be achieved through the reaction of an appropriate precursor with sodium azide under high-temperature conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium azide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as high energy density materials for explosives or propellants.
Mechanism of Action
The mechanism of action of 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar compounds include other pyran and tetraazole derivatives, such as:
2-amino-4,5-bis(tetrazol-5-yl)-1,2,3-triazole: Known for its high nitrogen content and potential use as an energetic material.
2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles: These compounds have been studied for their pharmacological properties.
Compared to these compounds, 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N8O3 |
|---|---|
Molecular Weight |
326.27g/mol |
IUPAC Name |
2-amino-6-methyl-5-(5-nitrotetrazol-2-yl)-4-pyridin-3-yl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C13H10N8O3/c1-7-11(20-18-13(17-19-20)21(22)23)10(8-3-2-4-16-6-8)9(5-14)12(15)24-7/h2-4,6,10H,15H2,1H3 |
InChI Key |
XUOGZDUYWLQACW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)N3N=C(N=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)N3N=C(N=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE](/img/structure/B392090.png)

![2-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B392092.png)
![2-(Allylsulfanyl)-6-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzothiazole](/img/structure/B392093.png)
![2,8-bis(3-bromophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392095.png)
![2-[(3-cyano-6,4'-bipyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B392098.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392099.png)

![2-(2-ethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392105.png)
![5,14-Bis(4-nitrophenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B392107.png)
![3-Methyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392109.png)

![2-({5-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]-2-furyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B392111.png)
